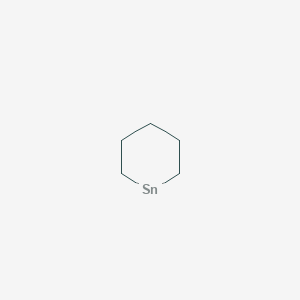
Stanninane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stanninane, also known as tin hydride, is an inorganic compound with the chemical formula SnH₄. It is a colorless gas and the tin analogue of methane. This compound is a member of the organotin compounds, which are organometallic compounds containing tin-carbon bonds. These compounds have been extensively studied due to their unique properties and wide range of applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Stanninane can be synthesized by the reaction of tin tetrachloride (SnCl₄) with lithium aluminum hydride (LiAlH₄). The reaction proceeds as follows:
SnCl4+LiAlH4→SnH4+LiCl+AlCl3
This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where tin tetrachloride is reacted with lithium aluminum hydride under controlled conditions. The reaction is carefully monitored to ensure the complete conversion of reactants to the desired product. The resulting this compound gas is then purified and stored under appropriate conditions to prevent decomposition.
化学反应分析
Types of Reactions
Stanninane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form tin dioxide (SnO₂).
Reduction: this compound can be reduced to form elemental tin.
Substitution: this compound can undergo substitution reactions with halogens to form organotin halides.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents such as hydrogen gas can be used to reduce this compound.
Substitution: Halogens such as chlorine or bromine are used in substitution reactions with this compound.
Major Products Formed
Oxidation: Tin dioxide (SnO₂)
Reduction: Elemental tin (Sn)
Substitution: Organotin halides (e.g., trimethyltin chloride)
科学研究应用
Stanninane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Studied for its potential use in biological systems due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which stanninane exerts its effects involves the formation of tin-carbon bonds. These bonds are highly reactive and can participate in various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the reactions are carried out.
相似化合物的比较
Stanninane is unique among organotin compounds due to its high reactivity and versatility in chemical reactions. Similar compounds include:
Trimethyltin chloride: An organotin compound with three methyl groups attached to the tin atom.
Tributyltin hydride: An organotin compound with three butyl groups attached to the tin atom.
Tetramethyltin: An organotin compound with four methyl groups attached to the tin atom.
Compared to these compounds, this compound has a simpler structure and higher reactivity, making it a valuable reagent in various chemical reactions.
属性
CAS 编号 |
6576-80-3 |
|---|---|
分子式 |
C5H10Sn |
分子量 |
188.84 g/mol |
IUPAC 名称 |
1λ2-stanninane |
InChI |
InChI=1S/C5H10.Sn/c1-3-5-4-2;/h1-5H2; |
InChI 键 |
FJEKUEUBQQWPBY-UHFFFAOYSA-N |
规范 SMILES |
C1CC[Sn]CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


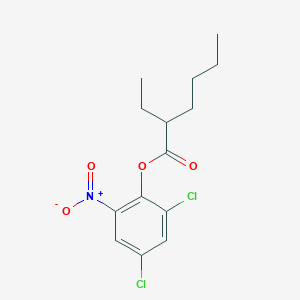
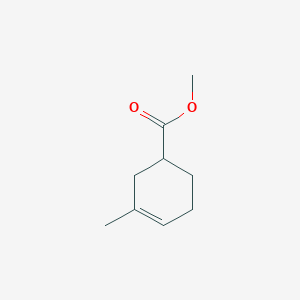
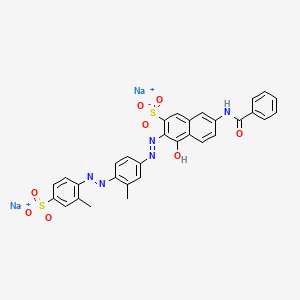
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)
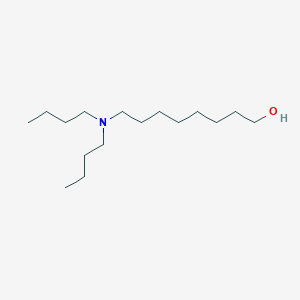
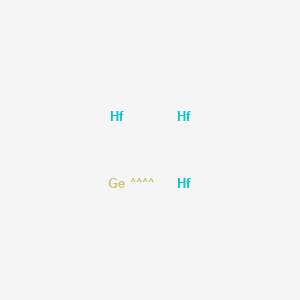

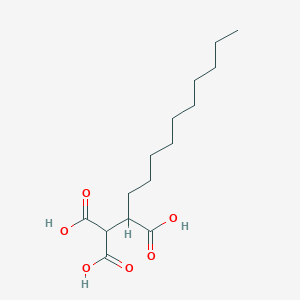
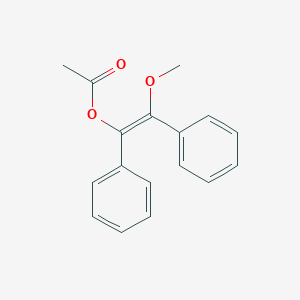

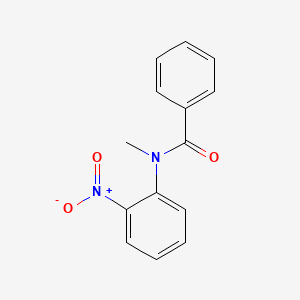
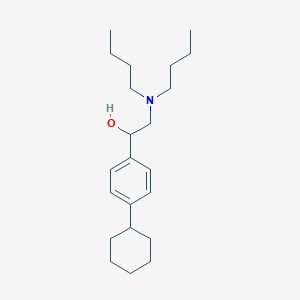
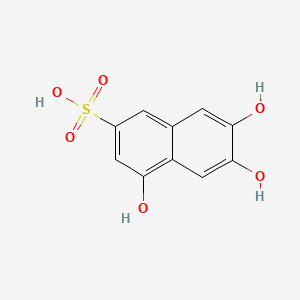
![(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one](/img/structure/B14735775.png)
